NMDA Glycine Site Potency: 5-Nitro Parent vs. 6,7-Dichloro Derivative (ACEA-1021/Licostinel)
The 5-nitro parent compound (designated 10v) was directly compared to its 6,7-dichloro-substituted analog ACEA-1021 (compound 17a) in an electrophysiological assay using Xenopus oocytes expressing rat brain poly(A)⁺ RNA. Trisubstituted QX 17a displayed a Kb of approximately 6–8 nM at the NMDA receptor glycine site, whereas the monosubstituted 5-nitro parent 10v was approximately 3,000-fold less potent, yielding an estimated Kb in the 18–24 µM range [1]. This represents one of the steepest single-step potency cliffs documented within the QX chemotype.
| Evidence Dimension | NMDA receptor glycine site antagonist potency (Kb) |
|---|---|
| Target Compound Data | 5-Nitro-1,4-dihydro-2,3-quinoxalinedione (10v): estimated Kb ~18–24 µM (calculated from 3,000-fold difference vs. 17a) |
| Comparator Or Baseline | ACEA-1021 (17a; 5-nitro-6,7-dichloro-1,4-dihydro-2,3-quinoxalinedione): Kb = 6–8 nM |
| Quantified Difference | Approximately 3,000-fold lower potency |
| Conditions | Xenopus oocytes expressing rat whole brain poly(A)⁺ RNA; steady-state electrophysiological recording; glycine site antagonism measured by inhibition of glycine/NMDA-evoked currents |
Why This Matters
This defines the compound as a low-potency baseline scaffold, making it suitable as a negative control or starting point for SAR expansion, but entirely unsuitable as a direct substitute for high-potency trisubstituted QXs in functional NMDA receptor studies.
- [1] Keana JF, Kher SM, Cai SX, et al. Synthesis and structure-activity relationships of substituted 1,4-dihydroquinoxaline-2,3-diones: antagonists of N-methyl-D-aspartate (NMDA) receptor glycine sites and non-NMDA glutamate receptors. J Med Chem. 1995;38(22):4367-4379. PMID: 7473565. Data from abstract and Table 1: 17a Kb ≈ 6–8 nM; 10v ≈ 3,000-fold less potent. View Source
